molecular formula C11H7Cl2N3O2S B8293320 2-(Benzylthio)-4,6-dichloro-5-nitropyrimidine

2-(Benzylthio)-4,6-dichloro-5-nitropyrimidine

Cat. No. B8293320
M. Wt: 316.2 g/mol
InChI Key: FONJIJWCXJZLND-UHFFFAOYSA-N
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Patent
US06958344B2

Procedure details

Ammonia solution (14 ml, 0.5 M in dioxane) was added dropwise to a solution of the product of example 2, step (c) (2.0 g) and diisopropylethylamine (3.31 ml) in THF (100 ml) over a 1 h period at RT. After stirring for a further 1 h the reaction was concentrated in vacuo onto silica and purified by column chromatography using 9:1 then 4:1 isohexane/ethyl acetate as eluent to yield the subtitled product as a yellow solid (980 mg, 52%).
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.31 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
52%

Identifiers

REACTION_CXSMILES
N.[Cl:2][C:3]1[C:8]([N+:9]([O-:11])=[O:10])=[C:7](Cl)[N:6]=[C:5]([S:13][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[N:4]=1.C([N:24](C(C)C)CC)(C)C>C1COCC1>[Cl:2][C:3]1[N:4]=[C:5]([S:13][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[N:6]=[C:7]([NH2:24])[C:8]=1[N+:9]([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
14 mL
Type
reactant
Smiles
N
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1[N+](=O)[O-])Cl)SCC1=CC=CC=C1
Name
Quantity
3.31 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for a further 1 h the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo onto silica
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C(=NC(=N1)SCC1=CC=CC=C1)N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 980 mg
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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